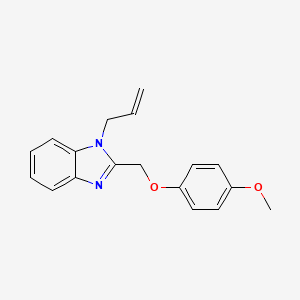

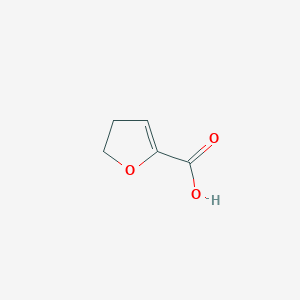

![molecular formula C11H13ClFN3 B2551394 [1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1439900-30-7](/img/structure/B2551394.png)

[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and have been explored for various pharmacological applications.

Synthesis Analysis

The synthesis of imidazole derivatives can involve multiple steps, including cyclization, alkylation, hydrolyzation, and chlorination. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a related compound, was achieved starting from o-phenylenediamine and ethyl acetoacetate, followed by N-alkylation, hydrolyzation, and chlorination, resulting in a yield of 56.4% . Although the specific synthesis of 1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a benzyl group attached to the imidazole ring. The presence of a fluorine atom on the benzyl group, as in the case of 1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride, can influence the electronic properties of the molecule and potentially its biological activity. The structure of related compounds has been confirmed using techniques such as 1H NMR .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to the reactivity of the imidazole ring and the substituents attached to it. The papers provided do not detail specific chemical reactions for 1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride, but related compounds have been synthesized through reactions involving hydroxylamine hydrochloride and sodium hydroxide in methanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, metabolic stability, and penetration through biological membranes, are crucial for their pharmacological profile. For example, a novel aryloxyethyl derivative of 1-(1-benzoylpiperidin-4-yl)methanamine showed high solubility, metabolic stability, and Caco-2 penetration, which are favorable drug-like properties . These properties are essential for the development of new drugs and can be used to predict the behavior of 1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride in biological systems.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

A study focused on the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, which shares a structural similarity with the compound , provided insights into the synthesis process involving cyclization, N-alkylation, hydrolyzation, and chlorination. This research highlighted the effects of reaction conditions on yield, emphasizing the optimization of synthetic routes for such compounds (Huang Jin-qing, 2009).

Potential Applications in Material Science

The synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants, including compounds with structural features akin to the query compound, were investigated. This study examined the physical and optical properties of the synthesized materials, highlighting their potential applications in the development of new materials with specific fluorescence emission characteristics. These findings suggest possible applications in optoelectronics and sensor technologies (M. Ghaemy, Samanehsadat Sharifi, S. Nasab, M. Taghavi, 2013).

Antimicrobial and Biological Efficacy

Another avenue of research involves the exploration of imidazole derivatives for their antimicrobial properties. A study synthesized a series of novel imidazole-bearing compounds, demonstrating potential antimicrobial activity. While not directly mentioning the exact compound , this research underscores the broader utility of imidazole derivatives in developing new antimicrobial agents, suggesting a potential area of application for the compound of interest (Hitendra K. Maheta, Anilkumar S. Patel, Y. Naliapara, 2012).

Advanced Synthesis and Functionalization

Research on exploiting the nucleophilicity of the nitrogen atom in imidazoles for the one-pot three-component synthesis of imidazo-pyrazines offers insights into advanced synthetic strategies. This methodology could potentially be applicable to the functionalization and derivative synthesis of the query compound, expanding its utility in organic synthesis and material science applications (U. Galli, Rejdia Hysenlika, F. Meneghetti, E. Del Grosso, Sveva Pelliccia, E. Novellino, Mariateresa Giustiniano, G. Tron, 2019).

Future Directions

Nowadays, Public health problems were increasing due to AMR in drug therapy . So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name |

[3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3.ClH/c12-10-3-1-9(2-4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQULSATJQJHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=C2CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

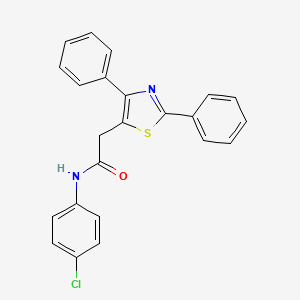

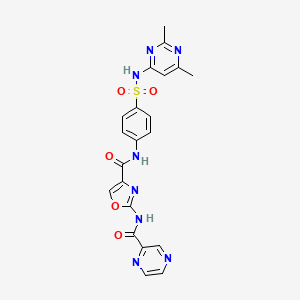

![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

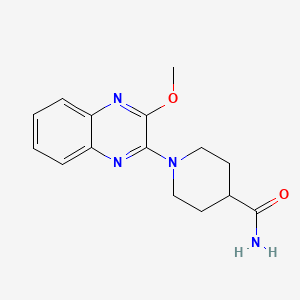

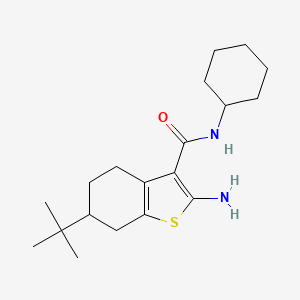

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

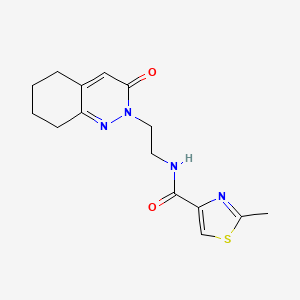

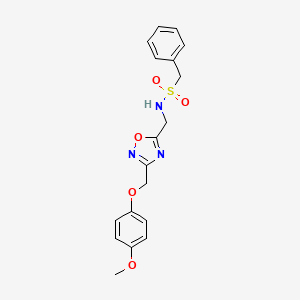

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)

![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)

![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)